1,2-Dihydroxymint lactone

Description

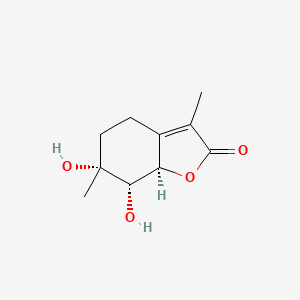

Structure

2D Structure

3D Structure

Properties

CAS No. |

168029-69-4 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(6R,7S,7aR)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one |

InChI |

InChI=1S/C10H14O4/c1-5-6-3-4-10(2,13)8(11)7(6)14-9(5)12/h7-8,11,13H,3-4H2,1-2H3/t7-,8+,10-/m1/s1 |

InChI Key |

DIOYTQUSBRSEBD-KHQFGBGNSA-N |

SMILES |

CC1=C2CCC(C(C2OC1=O)O)(C)O |

Isomeric SMILES |

CC1=C2CC[C@@]([C@H]([C@@H]2OC1=O)O)(C)O |

Canonical SMILES |

CC1=C2CCC(C(C2OC1=O)O)(C)O |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation

Methodologies for Isolation from Fungal and Other Biological Matrices

1,2-Dihydroxymint lactone is a likely product of the biotransformation of monoterpenes commonly found in mint species. Fungi, in particular, are known to possess the enzymatic machinery capable of hydroxylating and subsequently lactonizing such compounds. The isolation of this compound from a fungal fermentation broth typically involves the following steps:

Cultivation of the Fungus: A selected fungal strain, potentially from genera known for biotransformation capabilities such as Phomopsis or Penicillium, is cultivated in a suitable liquid medium containing a precursor compound like menthol (B31143) or menthone.

Extraction: After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to partition the desired lactone and other secondary metabolites into the organic phase.

Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

Chromatographic Techniques for Purification and Enrichment of this compound

The crude extract obtained from the biological matrix is a complex mixture requiring further separation to isolate this compound in a pure form. A combination of chromatographic techniques is employed for this purpose:

Column Chromatography: The crude extract is first subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target lactone.

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and methanol (B129727) or acetonitrile (B52724). This technique provides high resolution and yields the compound in high purity.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial separation and fractionation |

| Preparative HPLC | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water | High-resolution purification |

Advanced Spectroscopic and Chiroptical Techniques for Stereochemical Determination

The precise three-dimensional arrangement of atoms in this compound is determined using advanced spectroscopic and chiroptical methods. The established stereochemistry for this compound is (6R,7S,7aR)-6,7-dihydroxy-3,6-dimethyl-4,5,7,7a-tetrahydro-1-benzofuran-2-one nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the planar structure and relative stereochemistry of the molecule. The coupling constants between protons and Nuclear Overhauser Effect (NOE) correlations provide information about the spatial proximity of atoms.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-7 | 4.25 |

| H-7a | 3.85 |

| H-4a | 2.55 |

| H-5 | 2.15 |

| H-4e | 1.95 |

| CH₃-3 | 1.85 |

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for determining the absolute configuration of chiral molecules. The experimental CD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A good correlation between the experimental and calculated spectra confirms the absolute stereochemistry of the compound.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₄O₄ nih.gov.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern of lactones often involves neutral losses of H₂O, CO, and CO₂. Analysis of these fragments provides valuable information about the structure of the molecule.

Expected Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment | Loss |

|---|---|---|

| 198 | [M]⁺ | - |

| 180 | [M - H₂O]⁺ | Neutral loss of water |

| 170 | [M - CO]⁺ | Neutral loss of carbon monoxide |

| 152 | [M - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |

Chemical Synthesis and Structural Modifications

Total Synthesis Strategies for 1,2-Dihydroxymint Lactone

A total synthesis of this compound would necessitate a carefully planned sequence of reactions to assemble the carbon skeleton and install the requisite functional groups with the correct stereochemical orientation.

A logical retrosynthetic analysis of this compound would commence by disconnecting the lactone ring. This could be achieved through the reverse of a lactonization reaction, revealing a hydroxy carboxylic acid as a key precursor. Further disconnection of the carbon-carbon bonds could lead back to simpler, often commercially available, chiral starting materials from the "chiral pool," such as (+)-pulegone or (-)-isopulegol, which are common precursors in the synthesis of p-menthane (B155814) monoterpenoids.

One plausible retrosynthetic approach is outlined below:

Figure 1: Plausible Retrosynthetic Analysis of this compound

This analysis suggests that a key intermediate could be an unsaturated ester or acid derived from a chiral monoterpene. The synthesis would then involve the stereoselective dihydroxylation of a double bond to install the 1,2-diol functionality, followed by lactonization.

The formation of the lactone ring with the correct stereochemistry is a critical step. Several strategies could be employed:

Iodolactonization: The reaction of an unsaturated carboxylic acid with iodine can proceed with high stereoselectivity to yield an iodo-lactone, which can then be dehalogenated. The stereochemical outcome is often dictated by the conformation of the substrate.

Acid-catalyzed lactonization of epoxy esters: Epoxidation of an unsaturated ester, followed by acid-catalyzed ring-opening and subsequent lactonization, is a powerful method for constructing hydroxy lactones. The stereochemistry of the epoxide dictates the stereochemistry of the resulting hydroxyl group in the lactone.

Baeyer-Villiger oxidation: The oxidation of a suitably functionalized bicyclic ketone with a peroxy acid could be a viable route to the lactone. The regioselectivity of this reaction would be crucial.

The stereoselective dihydroxylation of a precursor alkene is equally important. Reagents such as osmium tetroxide (OsO₄) with a chiral ligand (Sharpless asymmetric dihydroxylation) could be employed to achieve high enantioselectivity in the formation of the 1,2-diol.

Given the presence of multiple hydroxyl groups and a carbonyl group, a robust protecting group strategy would be essential to prevent unwanted side reactions during the synthesis.

Table 1: Potential Protecting Groups for the Synthesis of this compound

| Functional Group | Protecting Group | Abbreviation | Conditions for Introduction | Conditions for Removal |

| 1,2-Diol | Acetonide | - | Acetone, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, AcOH) |

| Hydroxyl Group | Silyl (B83357) ether (e.g., tert-Butyldimethylsilyl) | TBDMS | TBDMSCl, imidazole, DMF | Fluoride source (e.g., TBAF) |

| Hydroxyl Group | Benzyl ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) |

| Carbonyl Group | Acetal/Ketal | - | Diol (e.g., ethylene (B1197577) glycol), acid catalyst | Aqueous acid |

The choice of protecting groups would depend on their orthogonality, meaning that they can be removed selectively without affecting other protecting groups in the molecule. For instance, an acetonide protecting the 1,2-diol could be removed under acidic conditions that leave a TBDMS ether intact.

Partial Synthesis from Precursors and Semi-Synthetic Routes

Partial synthesis, starting from naturally abundant precursors that already contain a significant portion of the target molecule's carbon skeleton and stereochemistry, offers a more efficient route. For this compound, plausible precursors include:

Mintlactone or Isomintlactone: These naturally occurring lactones could be subjected to stereoselective dihydroxylation of the double bond to introduce the 1,2-diol functionality.

(-)-Isopulegol: This chiral alcohol is a versatile starting material. A sequence involving functional group transformations to introduce a carboxylic acid or ester functionality, followed by dihydroxylation and lactonization, could be envisioned.

A key advantage of semi-synthesis is the reduction in the number of synthetic steps and the often-inherent stereochemical control provided by the natural precursor.

Chemical Transformations and Derivatization of this compound

The functional groups of this compound—two hydroxyl groups and a lactone (ester) carbonyl—provide ample opportunities for chemical modification to generate a library of derivatives with potentially novel properties.

The reactivity of the hydroxyl and carbonyl groups can be harnessed to create a variety of derivatives.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

| Hydroxyl Groups | Esterification | Acyl chloride, pyridine | Esters |

| Hydroxyl Groups | Etherification | Alkyl halide, base | Ethers |

| Hydroxyl Groups | Oxidation | Mild oxidizing agent (e.g., PCC) | Keto-lactone |

| Carbonyl (Lactone) | Reduction | Strong reducing agent (e.g., LiAlH₄) | Diol |

| Carbonyl (Lactone) | Aminolysis | Amine | Hydroxy amide |

These transformations would allow for the systematic exploration of the structure-activity relationships of this class of compounds. For example, esterification of the hydroxyl groups with different acyl chains could modulate the lipophilicity of the molecule.

Synthesis of Analogues and Structure-Constrained Derivatives

The synthesis of analogues and structure-constrained derivatives of complex natural products like this compound is a significant endeavor in medicinal chemistry and drug discovery. These efforts aim to explore the structure-activity relationships (SAR), improve biological activity, and enhance pharmacokinetic properties. While direct synthetic analogues of this compound are not extensively documented in readily available literature, the synthesis of structurally related bicyclic lactones and functionalized lactone derivatives provides a clear blueprint for accessing such compounds.

Research into the synthesis of various lactone analogues has produced a diverse library of compounds. For instance, novel N-α-haloacylated homoserine lactones have been synthesized as quorum sensing modulators. beilstein-journals.org This work involved the EDC-mediated coupling of α-bromo fatty acids with (S)-homoserine lactone, yielding brominated AHL analogues. beilstein-journals.org A one-pot procedure was also developed for chlorinated analogues by reacting acylphosphonates with sulfuryl chloride, followed by reaction with (S)-homoserine lactone hydrobromide. beilstein-journals.org

In the realm of prostaglandin (B15479496) research, various lactone analogues have been synthesized to modulate their biological activity. nih.gov The Corey-Nicolaou macrolactonization procedure, utilizing triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide, has been a cornerstone for creating prostaglandin lactones by internal lactonization of the corresponding hydroxy acids. nih.gov More recent methods, such as ring-closing metathesis (RCM), have also been employed to create prostaglandin lactone analogues with modified ring structures. nih.gov

The synthesis of analogues of lactacystin (B1674225) and the related β-lactone omuralide, potent inhibitors of the 20S proteasome, further highlights the strategies for modifying lactone-containing natural products. nih.gov These synthetic efforts have been crucial in defining the structural features responsible for their potent biological activity. nih.gov

The table below summarizes selected examples of synthesized lactone analogues with varied structural modifications.

Table 1: Examples of Synthesized Lactone Analogues and Derivatives

| Lactone Class | Synthetic Strategy | Key Reagents/Conditions | Purpose of Analogue Synthesis | Reference |

|---|---|---|---|---|

| N-Acylated Homoserine Lactones (AHLs) | EDC-mediated coupling | α-bromo fatty acids, (S)-homoserine lactone, EDC | Quorum sensing modulation | beilstein-journals.org |

| Prostaglandin Lactones | Corey-Nicolaou macrolactonization | Triphenylphosphine, 2,2'-dipyridyl disulfide | Study of biological activity | nih.gov |

| Prostaglandin Lactones | Ring-Closing Metathesis (RCM) | Grubbs or Mo-based catalysts | Creation of macrocyclic analogues | nih.gov |

| Lactacystin Analogues | Various multi-step syntheses | Not specified in detail | Elucidation of structure-activity relationships | nih.gov |

| Whisky Lactone Isomers | Enzyme-mediated oxidation / Microbial lactonization | Alcohol dehydrogenases, various fungal strains | Access to specific stereoisomers | nih.gov |

Development of Novel Synthetic Methodologies for Lactone Scaffolds

The development of novel synthetic methodologies for constructing lactone scaffolds is a dynamic area of organic chemistry, driven by the prevalence of lactones in biologically active natural products. digitellinc.comnature.com Traditional methods like Baeyer-Villiger oxidation and intramolecular esterification of hydroxy acids often require pre-functionalized starting materials. nature.comyoutube.com Modern synthetic chemistry has focused on more efficient and atom-economical approaches, particularly those involving transition metal catalysis and C-H functionalization.

A significant advancement is the palladium-catalyzed synthesis of unsaturated bicyclic lactones from simple aliphatic carboxylic acids. nature.comnih.gov This method demonstrates a reverse selectivity for C(sp³)–H activation, enabling the functionalization of a methylene (B1212753) C-H bond even in the presence of a methyl C-H bond. nih.gov The reaction proceeds through a sequence of C-H activation, β-hydride elimination to form a palladium-coordinated cycloalkene, stereoselective C-O cyclization, and a final β-hydride elimination to yield the bicyclic unsaturated lactone. nih.gov This strategy has been successfully applied to create various fused lactone systems, including mdpi.commdpi.com, mdpi.comnih.gov, and even macrocyclic mdpi.comacs.org and mdpi.commdpi.com bicyclic lactones. nih.gov

Another innovative approach involves the use of engineered metalloenzymes for the stereoselective synthesis of lactones. digitellinc.com Engineered cytochrome P450 enzymes have been utilized for the asymmetric synthesis of tertiary lactones through intramolecular C-H functionalization of dioxazolone reagents. digitellinc.com This biocatalytic method offers high levels of chemo- and enantioselectivity, and by using different engineered enzyme variants, it is possible to access opposite enantiomers of the lactone products. digitellinc.com

The direct C(sp³)–H lactonization using palladium catalysis has also been explored to access β-lactones and δ-lactones from aliphatic acids. acs.org For instance, γ-C(sp³)–H olefination of methyl benzoic acids, followed by a conjugate addition of the pendant carboxylic acid, efficiently generates δ-lactones. acs.org These C-H activation strategies provide a powerful toolkit for constructing complex lactone-containing scaffolds directly from simple precursors. acs.org

Furthermore, cooperative catalysis, such as the combination of a samarium ion and a mercaptan, has been shown to efficiently and stereoselectively convert 5-oxoalkanals to δ-lactones in a one-pot sequence of acetalization, Tishchenko reaction, and lactonization. organic-chemistry.org This method is atom-economical and avoids the need for stoichiometric oxidizing or reducing agents. organic-chemistry.org

The table below outlines some of the novel synthetic methodologies developed for the construction of lactone scaffolds.

Table 2: Novel Synthetic Methodologies for Lactone Scaffolds

| Methodology | Catalyst/Enzyme | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Dehydrogenative Lactonization | Pd(OAc)₂, N-Ac-tLeu ligand | C(sp³)–H activation of aliphatic acids | Access to unsaturated bicyclic lactones from simple precursors, reverse site selectivity | nature.comnih.gov |

| Metalloenzyme-Catalyzed Lactonization | Engineered Cytochrome P450 | Asymmetric intramolecular C-H functionalization | High chemo- and enantioselectivity, access to both enantiomers | digitellinc.com |

| Palladium-Catalyzed C(sp³)–H Olefination/Lactonization | Palladium(II) | γ-C(sp³)–H olefination followed by conjugate addition | Direct synthesis of δ-lactones from aliphatic acids | acs.org |

| Cooperative Catalysis | Samarium ion and mercaptan | One-pot acetalization, Tishchenko reaction, and lactonization of 5-oxoalkanals | High stereoselectivity, atom-economical | organic-chemistry.org |

| Ruthenium Pincer-Catalyzed Coupling | Ru-MACHO-BH complex | Coupling of 1,2-diols and malonates via borrowing-hydrogen methodology | Regioselective, atom-economical (H₂ and H₂O as byproducts) | researchgate.net |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Pathway of 1,2-Dihydroxymint Lactone in Cheimonophyllum candidissimum and Other Producers

The biosynthesis of terpenoids in fungi, including monoterpenes, predominantly occurs through the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net This pathway commences with acetyl-CoA and proceeds through several enzymatic steps to produce the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). sjtu.edu.cn

The proposed biosynthetic pathway for this compound likely follows these key stages:

Formation of Geranyl Pyrophosphate (GPP): A molecule of IPP and a molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 precursor of all monoterpenes, geranyl pyrophosphate (GPP). mdpi.com

Cyclization to a Monoterpene Scaffold: GPP is then cyclized by a specific monoterpene synthase (TPS). Given the structure of this compound, the initial cyclization likely forms a p-menthane (B155814) type monoterpene skeleton.

Hydroxylation and Oxidation: The monoterpene hydrocarbon undergoes a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for introducing hydroxyl groups onto the terpene backbone. nih.govfrontiersin.org In the case of this compound, this would involve hydroxylation at positions 1 and 2 of the p-menthane ring.

Lactone Formation: The final step involves the formation of the lactone ring. This can occur through the oxidation of a methyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization) with one of the hydroxyl groups. mdpi.comresearchgate.net Alternatively, a Baeyer-Villiger monooxygenase could introduce an oxygen atom into the ring to form the lactone directly from a cyclic ketone intermediate. mdpi.com

A proposed, though not experimentally verified, pathway is depicted below: GPP -> p-Menthanol derivative -> 1,2-Dihydroxy-p-menthane derivative -> this compound

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes for this compound biosynthesis are yet to be identified, their probable classes can be inferred from analogous pathways.

| Enzyme Class | Proposed Function in this compound Biosynthesis | General Characteristics |

| Geranyl Pyrophosphate Synthase (GPPS) | Catalyzes the formation of the C10 precursor, GPP, from IPP and DMAPP. mdpi.com | A prenyltransferase that is a key branching point for monoterpenoid synthesis. |

| Monoterpene Synthase (TPS) | Responsible for the cyclization of GPP to form the initial p-menthane monoterpene scaffold. mdpi.com | These enzymes exhibit high product specificity and are key determinants of the final terpene structure. acs.org |

| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze the regioselective hydroxylation of the monoterpene backbone at positions 1 and 2. nih.govfrontiersin.org | A large and diverse family of heme-thiolate proteins involved in the oxidation of a wide range of substrates. |

| Lactone-forming enzyme | Catalyzes the final lactonization step. This could be a dehydrogenase followed by a lactonase, or a Baeyer-Villiger monooxygenase. mdpi.comnih.gov | These enzymes are responsible for the formation of the characteristic ester ring of the lactone. |

The characterization of these enzymes would involve gene cloning from C. candidissimum, heterologous expression, and in vitro assays with proposed substrates to confirm their function.

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically linked in the genome, forming a biosynthetic gene cluster (BGC). nih.gov This co-localization facilitates the coordinated regulation of gene expression.

The regulation of terpenoid biosynthesis in fungi is a complex process influenced by various factors. nih.govresearchgate.net Key regulatory mechanisms include:

Transcriptional Regulation: The expression of genes within the BGC is often controlled by specific transcription factors that bind to promoter regions and activate or repress transcription in response to developmental or environmental cues. rsc.org

Regulation of the MVA Pathway: The flux through the MVA pathway, which supplies the precursors for all terpenoids, is tightly regulated. The enzyme HMG-CoA reductase is a key rate-limiting step and is subject to feedback inhibition. nih.gov

While the specific BGC for this compound has not been identified, it is highly probable that its biosynthesis is governed by such a cluster, ensuring the efficient and controlled production of this specialized metabolite.

Metabolic Engineering Approaches for Enhanced Production in Heterologous Systems

The production of valuable terpenoids in engineered microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli has become a promising alternative to chemical synthesis or extraction from natural sources. mdpi.comnih.gov Although no specific metabolic engineering efforts for this compound have been reported, established strategies for other monoterpenes could be readily adapted.

Key metabolic engineering strategies would include:

Heterologous Expression of the Biosynthetic Pathway: The genes encoding the key enzymes from C. candidissimum (GPPS, TPS, CYP450s, and the lactone-forming enzyme) would be introduced into a suitable host organism. nih.gov

Enhancing Precursor Supply: The production of the universal precursors IPP and DMAPP can be increased by overexpressing key enzymes of the native MVA pathway in yeast or by introducing a heterologous MVA pathway into E. coli. rsc.orgmdpi.com Engineering the farnesyl pyrophosphate synthase (FPPS) to favor the production of GPP over FPP is another critical step for enhancing monoterpene yields. nih.govresearchgate.net

Optimization of Enzyme Expression and Activity: The expression levels of the heterologous enzymes need to be balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. rsc.org This can be achieved through the use of promoters of varying strengths and by engineering the enzymes themselves for improved catalytic efficiency. researchgate.net

Host Strain Engineering: The host's metabolism can be further modified to direct more carbon flux towards acetyl-CoA, the starting building block of the MVA pathway, and to ensure an adequate supply of cofactors like NADPH. frontiersin.org

The table below summarizes potential genetic modifications for enhanced this compound production in a heterologous host like yeast.

| Target | Genetic Modification | Rationale |

| Precursor Supply | Overexpression of truncated HMG-CoA reductase (tHMG1). | Increases flux through the MVA pathway. researchgate.net |

| Engineering of farnesyl diphosphate (B83284) synthase (Erg20p). | To increase the pool of GPP available for monoterpene synthesis. nih.govresearchgate.net | |

| Biosynthetic Pathway | Introduction and codon-optimization of genes from C. candidissimum. | To express the specific enzymes required for this compound synthesis. |

| Cofactor Regeneration | Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway. | To increase the supply of NADPH for cytochrome P450 monooxygenases. |

Through the application of these synthetic biology and metabolic engineering tools, it is conceivable that a microbial cell factory could be developed for the sustainable and high-titer production of this compound. researchgate.netfrontiersin.org

Biological Activities and Mechanistic Investigations

Nematicidal Activity of Compounds Related to 1,2-Dihydroxymint Lactone

Extracts and essential oils from various mint species have demonstrated significant nematicidal properties. nih.govresearchgate.netsci-hub.se These activities are often attributed to a variety of constituent compounds, including monoterpenoids. mdpi.comnih.gov

Efficacy Against Model Nematode Organisms (e.g., Caenorhabditis elegans, Panagrellus redivivus)

While specific studies on the efficacy of this compound against Caenorhabditis elegans and Panagrellus redivivus are absent, research on aqueous extracts and essential oils of different mint species has been conducted on the root-knot nematode Meloidogyne incognita. nih.govresearchgate.netsci-hub.se For instance, aqueous extracts of Mentha spicata, Mentha pulegium, and Mentha × piperita have shown notable nematicidal activity against M. incognita. nih.govresearchgate.net The essential oil of M. spicata also exhibited nematicidal effects. nih.govresearchgate.net Key compounds identified in these extracts with nematicidal activity include menthofuran and carvone. nih.govresearchgate.net

Table 1: Nematicidal Activity of Mint Extracts and Compounds against Meloidogyne incognita

| Plant/Compound | EC50/72h (mg/L) | EC50/48h (mg/L) |

| Mentha spicata (aqueous extract) | 300 | Not Reported |

| Mentha pulegium (aqueous extract) | 745 | Not Reported |

| Mentha × piperita (aqueous extract) | 1005 | Not Reported |

| Mentha spicata (essential oil) | 358 | Not Reported |

| Menthofuran | Not Reported | 127 |

| Carvone | Not Reported | 730 |

| Salicylic Acid | Not Reported | 288 ± 79 |

Data sourced from Caboni et al., 2013. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Nematicidal Action in Target Organisms

There is no specific information available in the reviewed literature regarding the cellular and molecular mechanisms of nematicidal action for this compound or related mint compounds.

Comparative Analysis with Other Natural Product Nematicides

The nematicidal activity of mint-derived compounds can be contextualized by comparing them to other natural nematicides. For example, furfural, a compound found in the extracts of Melia azedarach, is a potent nematicide. nih.gov Essential oils from various other plant families, such as Lamiaceae, Lauraceae, and Myrtaceae, also exhibit strong nematicidal potential against different types of nematodes. nih.gov The efficacy of these natural products is often attributed to a complex mixture of terpenes, terpenoids, and other aromatic compounds. nih.gov

Herbicidal Activity of Compounds Related to this compound

Recent research has highlighted the herbicidal potential of lactones derived from mint species.

Efficacy Against Model Plant Species (e.g., Setaria italica, Lepidium sativum)

Direct studies on the herbicidal efficacy of this compound against Setaria italica and Lepidium sativum have not been identified. However, a related compound, menthalactone, derived from Mentha piperita, has shown significant pre-emergent herbicidal activity, particularly against the monocot species bentgrass (Agrostis stolonifera). mdpi.com This compound was found to significantly inhibit the germination of bentgrass seeds. mdpi.com

Table 2: Herbicidal Activity of Menthalactone on Seed Germination

| Plant Species | IC50 (µM) |

| Bentgrass (Agrostis stolonifera) | 4.9 ± 1.2 |

| Lemna pausicostata | 293.4 ± 70.6 |

Data indicates the concentration required to inhibit 50% of seed germination. mdpi.com

The results suggest that menthalactone may have selective herbicidal properties, with a more pronounced effect on certain monocot species. mdpi.com

Physiological and Biochemical Mechanisms of Action in Plant Systems

The precise physiological and biochemical mechanisms of herbicidal action for this compound and menthalactone in plant systems have not been elucidated in the available scientific literature. The observed pre-emergent activity of menthalactone suggests a possible interference with the biochemical processes critical for seed germination and early seedling development. mdpi.com

Target Pathways and Enzymes in Herbicidal Effects

Direct experimental studies detailing the specific herbicidal mechanism of this compound are not extensively documented in current literature. However, the phytotoxic potential of related compounds, particularly sesquiterpene lactones, offers insights into possible pathways. Research on various plant-derived lactones suggests that their herbicidal effects may stem from the ability to inhibit plant growth, particularly at the root level. nih.gov

For instance, sesquiterpene lactone-enriched fractions from Cynara cardunculus have demonstrated significant phytotoxic activity, causing root growth inhibition and reducing total chlorophyll content in weed species. nih.gov A key mechanism implicated in the phytotoxicity of these compounds is the induction of oxidative stress. nih.gov This is evidenced by an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov

Furthermore, studies on synthetic derivatives of dehydrocostus lactone, a sesquiterpene lactone, have shown that structural features such as epoxide functional groups are crucial for their biological activity. nih.gov These reactive groups can interact with various biomolecules, including plant enzymes, potentially disrupting essential biochemical pathways and leading to growth inhibition. nih.gov One derivative, in particular, demonstrated an 88% inhibition of radicle length in garden cress (Lepidium sativum), highlighting the potent effect such compounds can have on plant development. nih.gov While this compound is a monoterpene lactone, these findings suggest that its own potential herbicidal activity could involve similar mechanisms, such as root growth suppression and interference with cellular processes through its reactive functional groups.

Exploratory Investigations into Other Biological Potentials

In Silico Screening and Molecular Docking Studies for Molecular Targets (e.g., BUB1B inhibition)

This compound has been evaluated in computational studies to explore its potential as an inhibitor of specific molecular targets. One notable investigation involved its inclusion in a large-scale in silico screening of 70 mushroom-derived bioactive compounds aimed at identifying potential inhibitors of BUB1 Mitotic Checkpoint Serine/Threonine Kinase B (BUB1B). imrpress.com Dysregulation of BUB1B, a key regulator of chromosome segregation during cell division, is linked to various cancers. imrpress.comnih.gov

In this study, compounds were screened using molecular docking to predict their binding affinity to the BUB1B protein. imrpress.com While this compound, sourced from Lentinus squarrosulus, was part of the initial library of compounds, it was not identified as one of the top candidates for BUB1B inhibition. imrpress.com The study ultimately highlighted other compounds, lepitaprocerin D and peptidoglycan, which underwent further analysis via molecular dynamics simulations to assess the stability and affinity of their interactions with BUB1B. imrpress.combiorxiv.org The investigation concluded that lepitaprocerin D was a particularly promising potential inhibitor. imrpress.com

This research underscores the utility of computational methods to rapidly screen natural product libraries against therapeutic targets like BUB1B. Although this compound was not prioritized in this specific study, its inclusion confirms its status as a compound of interest in the search for novel bioactive molecules.

| Study Focus | Target Protein | Compound Source | Methodology | Role of this compound | Outcome |

|---|---|---|---|---|---|

| Identification of natural inhibitors for cancer therapy | BUB1 Mitotic Checkpoint Serine/Threonine Kinase B (BUB1B) | Lentinus squarrosulus (Mushroom) | In Silico Screening, Molecular Docking | Included as one of 70 bioactive compounds screened | Not identified as a top candidate for BUB1B inhibition |

In Vitro Assays for Enzyme Modulation and Receptor Binding (excluding human clinical targets directly)

Specific in vitro studies focusing on the enzyme modulation or receptor binding capabilities of this compound are not prominently featured in the available literature. In vitro assays are fundamental laboratory methods used to determine the biological activity of a compound by observing its effects on specific proteins, enzymes, or receptors in a controlled environment outside of a living organism. nih.gov These assays, such as radioligand binding assays, measure the affinity of a compound for a receptor and can be used to rank the potential of a series of molecules. nih.govoncodesign-services.com

While direct data on this compound is scarce, the broader class of lactones is known for significant biological activity. The unsaturated lactone moiety, in particular, is recognized as a pharmacophore—a structural feature responsible for a molecule's biological activity—in various natural products. nih.gov This functional group is often crucial for cytotoxic or enzyme-inhibiting effects. nih.gov The activity of other lactones, such as N-acylhomoserine lactones in modulating bacterial quorum-sensing regulators, demonstrates the diverse roles this chemical structure can play in biological systems. nih.gov The potential for this compound to modulate enzyme or receptor activity is therefore plausible based on its chemical structure, but requires confirmation through direct experimental testing.

Studies in Non-Human Organism Models Indicating Broader Pharmacological Potential

There is a lack of specific research documenting the effects of this compound in non-human organism models. Such studies are essential for understanding the broader pharmacological or toxicological profile of a natural compound. For example, related monoterpenoids and sesquiterpene lactones have been extensively studied in various models, revealing a wide range of activities.

Sesquiterpene lactones isolated from plants of the Centaurea genus have demonstrated significant cytotoxic effects against various cancer cell lines as well as antibacterial and antifungal properties. nih.gov These compounds are believed to be key contributors to the medicinal applications of these plants. nih.gov The biological activity of lactones is often attributed to the α-methylene-γ-lactone group, which can interact with biological nucleophiles like the thiol groups in proteins and enzymes, thereby inhibiting their function. nih.gov This reactivity underlies many of the observed anti-inflammatory and antitumor effects. nih.gov Although these findings pertain to related compounds, they suggest that this compound could possess unexplored pharmacological potential in various non-human systems, warranting future investigation.

Role as a Metabolite in Biological Systems

Occurrence in Metabolomic Profiling of Biological Fluids (e.g., urine)

The presence of this compound as a metabolite in biological fluids like urine has not been documented in available metabolomic profiling studies. Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the small-molecule metabolites present in a biological sample, such as plasma or urine. nih.gov This technique provides a functional snapshot of the physiological state of an organism and can be used to identify biomarkers for disease or to trace the metabolic fate of ingested compounds. nih.gov While this methodology is widely applied, specific identification of this compound in such analyses has not been reported.

Analytical Method Development and Quantification

Development and Validation of Chromatographic Methods (e.g., HPLC, GC) for Analysis of 1,2-Dihydroxymint Lactone

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of this compound. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC):

For a polar compound like this compound, which contains two hydroxyl groups, reversed-phase HPLC (RP-HPLC) is a suitable approach. The optimization of the stationary and mobile phases is critical for achieving adequate resolution and sensitivity.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds. The selection of the appropriate C18 column depends on factors such as particle size, pore size, and end-capping, which influence the separation efficiency and peak shape.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically employed. The addition of a small amount of acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and ionization efficiency in mass spectrometry detection. The gradient program, which involves changing the proportion of the organic solvent over time, is optimized to ensure the separation of this compound from other components in the sample matrix.

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the presence of hydroxyl groups, derivatization is often necessary to increase the volatility and thermal stability of this compound for GC analysis.

Stationary Phase: The choice of the GC column's stationary phase is critical for the separation of lactones and their derivatives. A mid-polar stationary phase, such as one containing (35%-phenyl)-methylpolysiloxane, has been shown to provide good peak shape and separation for lactone compounds. For chiral separations, a stationary phase coated with a chiral selector, like a cyclodextrin (B1172386) derivative (e.g., Chirasil-β-Dex), is necessary to resolve the enantiomers of this compound.

Carrier Gas and Temperature Program: Helium is a commonly used carrier gas. The oven temperature program, which involves a gradual increase in temperature, is optimized to achieve the best separation of the analytes in the shortest possible time.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Dihydroxylated Lactones

| Parameter | HPLC Method | GC Method (after derivatization) |

| Column | C18 (e.g., 4.6 x 150 mm, 2.7 µm) | Chiral column (e.g., 25 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 0.3 mL/min | 1 mL/min |

| Gradient/Temperature Program | Gradient elution | Temperature programming (e.g., initial temp, ramp rate, final temp) |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

For GC analysis, the hydroxyl groups of this compound need to be derivatized to increase its volatility and thermal stability. sigmaaldrich.comlibretexts.org Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Acylation is another derivatization strategy that can be employed. libretexts.org This involves the reaction of the hydroxyl groups with an acylating agent to form esters, which are more volatile and less polar. libretexts.org

Application of Mass Spectrometry (MS) in Quantitative Analysis

Mass spectrometry, particularly when coupled with chromatographic techniques (LC-MS and GC-MS), offers high sensitivity and selectivity for the quantitative analysis of this compound.

Tandem mass spectrometry (MS/MS) is a powerful tool for trace analysis and the identification of metabolites. longdom.org In MS/MS, a specific ion (the precursor ion) of the target analyte is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of very low concentrations of this compound in complex matrices. The fragmentation pattern of the lactone can also provide valuable structural information for the identification of its metabolites. longdom.orgresearchgate.net For instance, the fragmentation of five-membered lactones often involves neutral losses of carbon monoxide (CO) and water (H₂O). researchgate.net

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the absolute quantification of compounds. wikipedia.orgyoutube.com This technique involves adding a known amount of a stable isotope-labeled internal standard of this compound to the sample. wikipedia.orgnih.gov Because the internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of any sample loss during preparation and analysis. The concentration of the analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. nih.gov This method provides highly precise and accurate quantification, making it a gold standard for quantitative analysis. wikipedia.org

Validation of Analytical Procedures According to Scientific Guidelines

The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. mdpi.comapvma.gov.au The validation process is typically performed according to guidelines from organizations such as the International Council for Harmonisation (ICH). mdpi.comresearchgate.net The key validation parameters include:

Specificity/Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. apvma.gov.augavinpublishers.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netgavinpublishers.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). researchgate.netgavinpublishers.com

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. researchgate.netgavinpublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 2: Typical Validation Parameters for an Analytical Method for a Natural Product

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 80-120% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

No Bioanalytical Data Found for this compound in Complex Biological Matrices

Despite a comprehensive search for analytical methods pertaining to the quantification of this compound, no specific bioanalytical applications in complex biological matrices, excluding human clinical samples, could be identified in the available scientific literature. Methodologies detailing the development and validation of assays for this particular compound in matrices such as animal plasma, tissue, or urine are not presently documented in accessible research.

The development of robust bioanalytical methods is a critical step in preclinical research, enabling the characterization of a compound's pharmacokinetic and pharmacodynamic profiles. Typically, this involves the use of advanced analytical techniques to accurately and precisely measure the concentration of the target analyte in the presence of endogenous substances.

Commonly employed techniques for the quantification of small molecules in biological samples include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods are favored for their high sensitivity, selectivity, and throughput. The process generally involves:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

Chromatographic Separation: Separation of the analyte from other components in the extract using a chromatographic column.

Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ion transitions, which provides a high degree of certainty in identification and quantification.

Method validation is then performed to ensure the reliability of the assay, assessing parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.

While detailed research findings and data tables for the bioanalytical quantification of other lactone compounds in various animal matrices are available, this information is not transferable to this compound. Each compound possesses unique physicochemical properties that necessitate the development of a specific and validated analytical method. Without dedicated studies on this compound, it is not possible to provide the requested detailed research findings and data tables for its bioanalytical applications.

Further research is required to develop and validate such methods to facilitate preclinical studies and advance the understanding of this compound.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Critical Structural Determinants for Biological Activities

The lactone ring, a cyclic ester, is a common motif in many biologically active natural products and is often crucial for their activity. nih.goveurekaselect.comresearchgate.net The planarity and electrophilicity of the lactone ring in 1,2-Dihydroxymint lactone could be a key determinant in its interaction with protein targets, potentially acting as a Michael acceptor or participating in other covalent or non-covalent interactions.

The two hydroxyl groups are also significant, as they can act as both hydrogen bond donors and acceptors. This dual capability allows for a wide range of potential interactions with biological macromolecules, such as enzymes and receptors. The stereochemistry of these hydroxyl groups is also a critical factor, as their spatial arrangement will dictate the geometry of these hydrogen bonds and, consequently, the specificity and affinity of the binding.

The methyl groups, while seemingly simple, contribute to the molecule's hydrophobicity and steric profile. nih.goveurekaselect.com These properties are crucial for the molecule's ability to traverse cell membranes and fit into the binding pockets of target proteins. The size and shape of these hydrophobic regions can significantly influence the selectivity and potency of the compound.

A hypothetical analysis of these structural determinants is presented in the table below, outlining their potential roles in the biological activity of this compound.

| Structural Feature | Potential Role in Biological Activity |

| Lactone Ring | Key for binding to target proteins, potentially through covalent interactions or hydrogen bonding. |

| Hydroxyl Groups | Act as hydrogen bond donors and acceptors, crucial for specific interactions with biological targets. |

| Methyl Groups | Contribute to hydrophobicity and steric bulk, influencing membrane permeability and binding affinity. |

| Stereochemistry | The specific 3D arrangement of atoms is critical for the precise fit into a biological target. |

Rational Design and Synthesis of Derivatives for SAR Studies

Based on the identified structural determinants, a rational design approach can be employed to synthesize a series of derivatives of this compound. nih.gov This would allow for a systematic investigation of the SAR and the optimization of its biological activity. The goal of such a study would be to probe the importance of each functional group by selectively modifying it and observing the effect on a hypothetical biological endpoint.

A series of hypothetical derivatives could be synthesized to explore the following:

The role of the hydroxyl groups: Esterification or etherification of one or both hydroxyl groups would reveal their importance in hydrogen bonding.

The necessity of the lactone ring: Ring-opening of the lactone to the corresponding hydroxy acid would determine if the cyclic structure is essential for activity.

The influence of stereochemistry: Synthesis of diastereomers would elucidate the optimal spatial arrangement of the functional groups for biological activity.

The impact of hydrophobicity: Modification of the methyl groups to larger or smaller alkyl chains would probe the steric and hydrophobic requirements of the binding site.

The following table outlines a hypothetical set of derivatives and the rationale for their synthesis in a SAR study.

| Derivative | Modification | Rationale for Synthesis |

| 1-O-acetyl-2-hydroxymint lactone | Acetylation of the C1 hydroxyl group | To investigate the role of the C1 hydroxyl as a hydrogen bond donor. |

| 1,2-di-O-acetylmint lactone | Acetylation of both hydroxyl groups | To assess the overall importance of hydroxyl-mediated hydrogen bonding. |

| 1-hydroxy-2-O-methylmint lactone | Methylation of the C2 hydroxyl group | To explore the electronic and steric effects at the C2 position. |

| Seco-1,2-dihydroxymint lactone | Hydrolytic opening of the lactone ring | To determine if the cyclic ester is essential for biological activity. |

| Epi-1,2-dihydroxymint lactone | Inversion of stereochemistry at C1 or C2 | To probe the importance of the spatial arrangement of the hydroxyl groups. |

Molecular Docking and Dynamics Simulations of this compound and its Analogues with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov This method can be used to screen virtual libraries of compounds against a protein target and to predict the binding mode and affinity of a ligand. For this compound, molecular docking could be employed to identify potential protein targets and to understand the molecular basis of its activity.

A hypothetical molecular docking study would involve the following steps:

Selection of a protein target: Based on a hypothesized biological activity, a relevant protein target would be chosen.

Preparation of the protein and ligand structures: The 3D structures of the protein and this compound would be prepared for docking.

Docking simulation: A docking algorithm would be used to predict the binding poses of this compound in the active site of the protein.

Analysis of the results: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Following docking, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose and the flexibility of the protein and ligand.

A hypothetical table of docking results for this compound and its derivatives against a hypothetical protein kinase is shown below.

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | -8.5 | Hydrogen bonds with catalytic aspartate and backbone amides. |

| 1-O-acetyl-2-hydroxymint lactone | -7.2 | Loss of a key hydrogen bond, leading to a lower predicted affinity. |

| Seco-1,2-dihydroxymint lactone | -5.1 | Disruption of the binding pose due to increased flexibility. |

| Epi-1,2-dihydroxymint lactone | -6.8 | Suboptimal geometry for hydrogen bonding, resulting in a weaker interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To develop a QSAR model for this compound and its derivatives, the following steps would be taken:

Data set preparation: A data set of compounds with their corresponding biological activities would be compiled.

Descriptor calculation: A variety of molecular descriptors, such as physicochemical properties, topological indices, and quantum chemical parameters, would be calculated for each compound.

Model development: A statistical method, such as multiple linear regression or partial least squares, would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model validation: The predictive ability of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for the anti-inflammatory activity of this compound derivatives could take the following form:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c

Where LogP is the octanol-water partition coefficient, MW is the molecular weight, HBD is the number of hydrogen bond donors, and c is a constant. This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

The following table presents hypothetical descriptor values and their contribution to a QSAR model.

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity | Positive |

| Molecular Weight (MW) | Size of the molecule | Negative |

| Number of Hydrogen Bond Donors (HBD) | Capacity for hydrogen bonding | Positive |

| Polar Surface Area (PSA) | Polarity of the molecule | Negative |

Pharmacophore Modeling and De Novo Ligand Design Based on Biological Data

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.comfiveable.memdpi.com A pharmacophore model can be used to screen large compound libraries for molecules with the desired features or to guide the de novo design of new ligands.

A pharmacophore model for this compound could be generated based on its structure and hypothetical interactions with a protein target. Such a model might include the following features:

Two hydrogen bond acceptor features corresponding to the oxygen atoms of the hydroxyl groups.

One hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the lactone.

One hydrophobic feature corresponding to the methyl groups.

This pharmacophore model could then be used as a 3D query to search virtual databases for other compounds that match these features and are therefore likely to have similar biological activity. Furthermore, the pharmacophore can serve as a template for the de novo design of novel ligands, where new molecular scaffolds are built to incorporate the key pharmacophoric elements.

The table below summarizes the key features of a hypothetical pharmacophore model derived from this compound.

| Pharmacophoric Feature | Corresponding Structural Element |

| Hydrogen Bond Acceptor 1 | C1 Hydroxyl Oxygen |

| Hydrogen Bond Acceptor 2 | C2 Hydroxyl Oxygen |

| Hydrogen Bond Acceptor 3 | Lactone Carbonyl Oxygen |

| Hydrophobic Region 1 | C3 Methyl Group |

| Hydrophobic Region 2 | C6 Methyl Group |

Future Research Directions and Translational Perspectives for 1,2 Dihydroxymint Lactone

The monoterpenoid 1,2-Dihydroxymint lactone, a constituent found within the complex essential oil profile of certain Mentha species, represents a frontier in natural product chemistry. While the broader class of terpenoids from mint has been extensively studied, this specific lactone remains largely uncharacterized. The following sections outline critical future research directions that could unlock its full scientific and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dihydroxymint lactone in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as solid-phase organic synthesis (SPOS) using resins and cyclization under acidic conditions. For example, dihydroxy-γ-lactones can be prepared via hydroxylamine-mediated oxidation followed by acidic cleavage from the resin to form the lactone ring . Regioselectivity in lactone formation is influenced by reaction kinetics; five-membered lactones are kinetically favored over six-membered analogs due to conformational stability . Key reagents include HOBt, DIC, and TBAPI for coupling and oxidation steps.

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the lactone ring and dihydroxy substituents. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, particularly for epoxide-containing analogs . For example, IUPAC naming conventions help identify functional groups and stereodescriptors (e.g., α/β configurations) in complex lactones .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should use accelerated degradation protocols. For instance, lactone rings are prone to hydrolysis under basic conditions, while acidic environments may preserve structural integrity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in epoxide-opening reactions?

- Methodological Answer : The reaction mechanism involves carbocation intermediates and stereoelectronic effects. For example, epoxide conformations favoring five-membered lactone formation are stabilized by intramolecular hydrogen bonding, whereas six-membered rings face steric hindrance. Computational studies (DFT calculations) can model transition states and activation energies to predict regiochemical outcomes .

Q. How can analytical challenges in quantifying trace impurities in this compound be addressed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) separates and quantifies impurities. Mass-directed fractionation (LC-MS/MS) identifies byproducts like open-chain hydroxy acids or dimerized species. Method validation should follow ICH Q2(R2) guidelines for specificity, linearity, and detection limits .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and pharmacophore modeling assess interactions with target proteins (e.g., enzymes or receptors). Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., hydroxyl group positions) with bioactivity. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How do degradation pathways of this compound impact its pharmacological utility?

- Methodological Answer : Forced degradation studies (hydrolysis, oxidation, photolysis) identify labile sites. For example, lactone ring-opening under physiological pH generates inactive hydroxy acids, necessitating prodrug strategies. Stability-indicating methods (e.g., UPLC-PDA) monitor degradation kinetics, while LC-NMR characterizes transient intermediates .

Q. What comparative studies exist between this compound and structurally related lactones (e.g., Fenugreek lactone or Coumarin derivatives)?

- Methodological Answer : Comparative analyses focus on synthetic accessibility, metabolic stability, and bioactivity. For instance, Fenugreek lactone (a γ-lactone) shares similar cyclization challenges but differs in solubility and bioavailability. Synthon-based retrosynthesis (Warren approach) highlights divergent strategies for functionalizing dihydroxy motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.